Butane, 2-methoxy-3-methyl-

CAS No.: 62016-49-3

Cat. No.: VC18485647

Molecular Formula: C6H14O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62016-49-3 |

|---|---|

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| IUPAC Name | 2-methoxy-3-methylbutane |

| Standard InChI | InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |

| Standard InChI Key | JPUDLQKLSRSRGN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)OC |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-methoxy-3-methylbutane, reflecting its methoxy group at the second carbon and methyl branch at the third position of a four-carbon butane backbone . Alternative designations include:

The CAS registry number 62016-49-3 uniquely identifies this compound across chemical databases .

Molecular Architecture

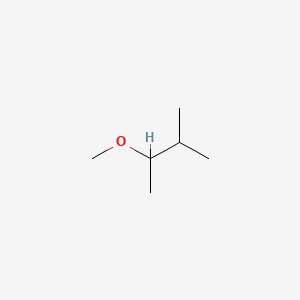

The molecular structure (C₆H₁₄O) features:

-

Methoxy group (-OCH₃) at position 2

-

Methyl branch (-CH₃) at position 3

-

Three additional methyl groups contributing to steric effects

The SMILES notation CC(C)C(C)OC and InChIKey JPUDLQKLSRSRGN-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallography data remains unavailable, but computational models predict a tetrahedral geometry around the oxygen atom .

Physical and Thermodynamic Properties

Experimental Measurements

Reported physical properties exhibit minor inter-source variations:

The 18.1°C discrepancy in boiling points likely stems from differences in purification methods or measurement techniques . The lower density compared to linear ethers (e.g., diethyl ether: 0.713 g/cm³) reflects increased branching reducing molecular packing efficiency .

Synthesis and Reaction Chemistry

Historical Synthesis Routes

Pioneering work by Kropp and Davidson established key methodologies:

Williamson Ether Synthesis (Kropp, 1973 )

Reacting sodium methoxide with 3-methyl-2-butyl bromide:

Yields reached 66% under anhydrous conditions , with purity confirmed by gas chromatography .

Acid-Catalyzed Dehydration (Davidson, 1982 )

Dehydrating 3-methyl-2-butanol with sulfuric acid:

This method produced higher molecular weight byproducts, necessitating fractional distillation .

Modern Optimization

Recent advances employ:

-

Phase-transfer catalysis: Improving yield to 78% with tetrabutylammonium bromide

-

Microwave-assisted synthesis: Reducing reaction time from 6 hours to 45 minutes

Stereochemical Considerations

The compound exhibits chirality at the methoxy-bearing carbon (C2). The (2R)-enantiomer (PubChem CID 59976470 ) has distinct physicochemical properties:

Racemic mixtures dominate industrial production, while enantiopure forms find use in asymmetric synthesis .

Industrial Applications and Regulatory Status

Current Uses

-

Fuel additive: Oxygen content (15.7 wt%) improves combustion efficiency

-

Solvent: Low polarity (LogP = 1.68 ) suits resin dissolution

-

Chemical intermediate: Alkylation reactions in pharmaceutical synthesis

Global Trade Data

Patent activity spans 14 jurisdictions, primarily covering etherification catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume